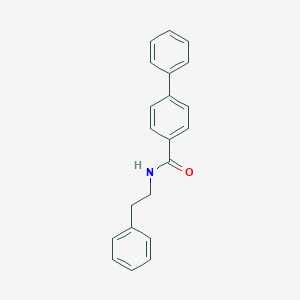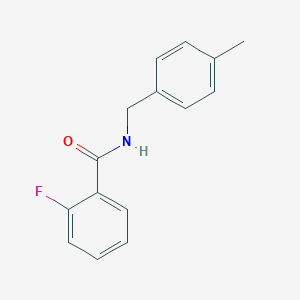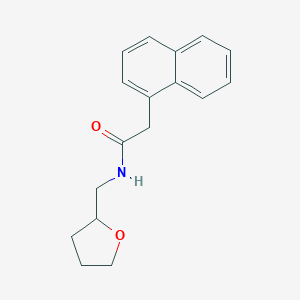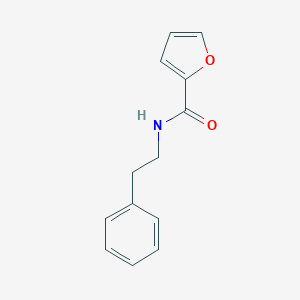![molecular formula C20H20N4O4S B472919 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide CAS No. 113012-37-6](/img/structure/B472919.png)
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It is currently being studied for its potential use in the treatment of various types of cancer and autoimmune diseases.
作用機序
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide works by inhibiting the activity of several protein kinases, including BTK, FLT3, and JAK3. BTK is a key regulator of B-cell receptor signaling, which is important for the survival and proliferation of B-cells. FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia. JAK3 is a tyrosine kinase that is involved in the signaling pathways of several cytokines, including interleukin-2, interleukin-4, and interleukin-7. By inhibiting the activity of these protein kinases, this compound disrupts the signaling pathways that are important for cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to modulate the immune system by inhibiting the activation of B-cells and T-cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide is that it has shown potent antitumor activity in preclinical studies. It has also shown potential for the treatment of autoimmune diseases. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, this compound may have off-target effects that could limit its therapeutic potential.
将来の方向性
There are several future directions for the study of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Another direction is to investigate its potential for combination therapy with other anticancer agents or immunomodulatory agents. In addition, further studies are needed to elucidate the mechanisms of action of this compound and to identify potential biomarkers for patient selection. Finally, more research is needed to understand the potential limitations and off-target effects of this compound.
合成法
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide is synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 4,6-dimethyl-2-aminopyrimidine with p-nitrophenyl sulfonamide. This reaction produces 4,6-dimethyl-2-(4-nitrophenylsulfonamido)pyrimidine. The next step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst. This results in the formation of 4,6-dimethyl-2-(4-aminophenylsulfonamido)pyrimidine. The final step involves the reaction of 4,6-dimethyl-2-(4-aminophenylsulfonamido)pyrimidine with 3-methoxybenzoyl chloride to produce this compound.
科学的研究の応用
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide is being studied for its potential use in the treatment of various types of cancer and autoimmune diseases. It has been shown to inhibit the activity of several protein kinases, including BTK, FLT3, and JAK3, which are involved in the regulation of cell growth and survival. In preclinical studies, this compound has demonstrated antitumor activity against various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown potential for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-13-11-14(2)22-20(21-13)24-29(26,27)18-9-7-16(8-10-18)23-19(25)15-5-4-6-17(12-15)28-3/h4-12H,1-3H3,(H,23,25)(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMYCAYEUAVTRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

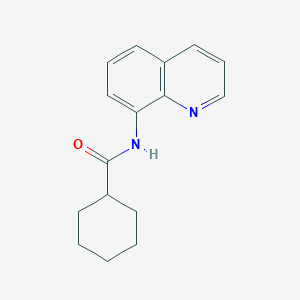
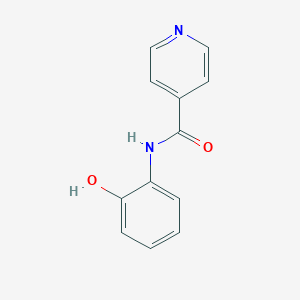

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide](/img/structure/B472887.png)
![N-[2,6-di(propan-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B472889.png)

![N-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B472909.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide](/img/structure/B472914.png)
